2-(Fmoc-amino)-3-(6-oxo-1,6-dihydro-3-pyridyl)propanoic Acid
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Overview
Description
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(6-hydroxypyridin-3-yl)propanoic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group and a hydroxypyridine moiety. This compound is often used in peptide synthesis and other organic synthesis applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(6-hydroxypyridin-3-yl)propanoic acid typically involves the following steps:
Fmoc Protection: The amino group of the starting material is protected using the fluorenylmethoxycarbonyl (Fmoc) group.
Coupling Reaction: The protected amino acid is then coupled with 6-hydroxypyridine-3-carboxylic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Deprotection: The Fmoc group is removed under basic conditions, typically using piperidine in dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.
Purification: The product is purified using techniques such as crystallization, distillation, or chromatography.
Quality Control: The final product undergoes rigorous quality control to ensure purity and consistency.
Chemical Reactions Analysis
Types of Reactions
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(6-hydroxypyridin-3-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products
Oxidation: Ketones or aldehydes
Reduction: Alcohols
Substitution: Halides or other substituted derivatives
Scientific Research Applications
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(6-hydroxypyridin-3-yl)propanoic acid has several scientific research applications:
Peptide Synthesis: It is used as a building block in the synthesis of peptides due to its Fmoc-protected amino group.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the design of enzyme inhibitors and receptor agonists/antagonists.
Biological Studies: It is used in the study of protein-ligand interactions and enzyme kinetics.
Material Science: The compound is used in the synthesis of novel materials with specific properties, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(6-hydroxypyridin-3-yl)propanoic acid involves its interaction with specific molecular targets. The Fmoc group protects the amino group during synthesis, allowing for selective reactions at other sites. The hydroxypyridine moiety can participate in hydrogen bonding and coordination with metal ions, influencing the compound’s reactivity and interactions.
Comparison with Similar Compounds
Similar Compounds
- 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid
- 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(thiophen-2-yl)propanoic acid
- 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methoxybutanoic acid
Uniqueness
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(6-hydroxypyridin-3-yl)propanoic acid is unique due to the presence of the hydroxypyridine moiety, which imparts specific chemical properties and reactivity. This distinguishes it from other similar compounds that may have different aromatic or heterocyclic groups.
Properties
Molecular Formula |
C23H20N2O5 |
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Molecular Weight |
404.4 g/mol |
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(6-oxo-1H-pyridin-3-yl)propanoic acid |
InChI |
InChI=1S/C23H20N2O5/c26-21-10-9-14(12-24-21)11-20(22(27)28)25-23(29)30-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-10,12,19-20H,11,13H2,(H,24,26)(H,25,29)(H,27,28) |
InChI Key |
WEBGUQKRZLTBRL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CNC(=O)C=C4)C(=O)O |
Origin of Product |
United States |
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